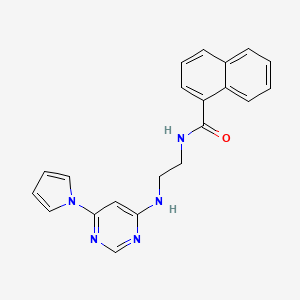![molecular formula C24H24N6O2S B2530165 N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872993-83-4](/img/structure/B2530165.png)
N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including an amide, an ethyl group, a thioether, and a [1,2,4]triazolo[4,3-b]pyridazine ring . These functional groups and the overall structure suggest that this compound could have interesting chemical and physical properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of several functional groups and a heterocyclic ring. The [1,2,4]triazolo[4,3-b]pyridazine ring is a fused ring system that contains nitrogen atoms, which can contribute to the compound’s chemical reactivity .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by its functional groups and the [1,2,4]triazolo[4,3-b]pyridazine ring. The amine and thioether groups could potentially participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the [1,2,4]triazolo[4,3-b]pyridazine ring could contribute to its thermal stability .Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
Compounds related to N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide have shown potential in inhibiting the proliferation of endothelial and tumor cells. This is observed in triazolo[4,3-b]pyridazine derivatives, which are structurally similar to the compound and exhibit antiproliferative effects in their ester form (Ilić et al., 2011).
Antimicrobial Activity
Some derivatives of triazolo[4,3-b][1,3,4]thiadiazole, which share structural features with the compound under consideration, have been found to exhibit significant antimicrobial activities against both gram-positive and gram-negative bacteria as well as various fungi (Patel & Patel, 2015).
Applications in Heterocyclic Compound Synthesis
The chemical structure of the compound suggests its potential utility in the synthesis of various heterocyclic compounds. Studies on similar compounds, such as acylamino substituted fused 1,2,4-triazoles, indicate their use in the synthesis of various heterocyclic systems, which are important in medicinal chemistry (Music & Verček, 2005).
Biochemical Applications
Related triazole derivatives have been studied for their biochemical applications, including antimicrobial, anti-lipase, and antiurease activities. This indicates a potential for the compound to be used in biochemical research and drug development (Özil et al., 2015).
Tuberculostatic Activity
Derivatives of 1,2,4-triazole, which are structurally related to the compound of interest, have been synthesized and evaluated for their tuberculostatic activity. This suggests potential research applications of the compound in the study and treatment of tuberculosis (Titova et al., 2019).
Eigenschaften
IUPAC Name |
N-[2-[6-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2S/c1-2-17-8-10-19(11-9-17)26-22(31)16-33-23-13-12-20-27-28-21(30(20)29-23)14-15-25-24(32)18-6-4-3-5-7-18/h3-13H,2,14-16H2,1H3,(H,25,32)(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVJFSJYCBXBJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-{[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate](/img/structure/B2530086.png)

![(Z)-4-methoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2530088.png)

![8-(3-hydroxypropyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530090.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide](/img/structure/B2530093.png)



![2-(3-methylphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2530098.png)
![Methyl 4-({[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2530099.png)
